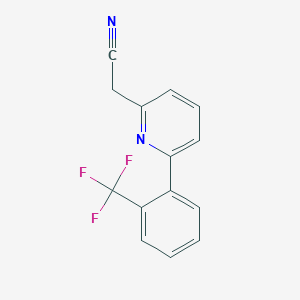

2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile

Overview

Description

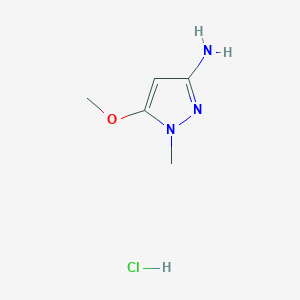

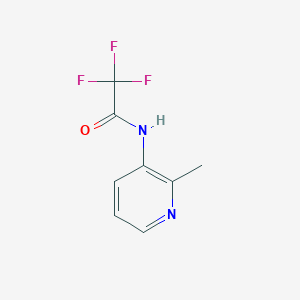

2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C14H9F3N2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Molecular Structure Analysis

The molecular structure of this compound comprises a pyridine ring attached to a phenyl ring via a trifluoromethyl group . The InChI representation of the molecule isInChI=1S/C14H8F4N2/c15-10-6-4-9 (5-7-10)11 (8-19)12-2-1-3-13 (20-12)14 (16,17)18/h1-7,11H . Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.22 g/mol . It has a topological polar surface area of 36.7 Ų and a complexity of 365 . The compound has no hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 280.06236091 g/mol .Scientific Research Applications

Spectrophotometric Basicity Scale

A study established a self-consistent spectrophotometric basicity scale in acetonitrile, covering a broad range of basicity levels. This scale includes various bases and provides valuable data for understanding chemical reactivity and interactions in acetonitrile, a common solvent in organic chemistry. The research demonstrates the importance of acetonitrile in evaluating the basicity of different compounds, including pyridines, which are closely related to the chemical structure (Kaljurand et al., 2000).

Crystal Structures of Rhodium(III) Complexes

Research on bis[2-(pyridin-2-yl)phenyl]rhodium(III) complexes with acetonitrile revealed insights into the structural characteristics of these compounds. The study provides fundamental knowledge on the coordination chemistry of rhodium, which can be applied to catalysis and the development of new materials (Sakate et al., 2016).

Polymerization Catalysts

An investigation into the interaction of certain pyridine derivatives with aluminum highlighted their potential as catalysts for the ring-opening polymerization of ε-caprolactone. This study opens up new avenues for the development of eco-friendly plastics and materials with specific properties, showcasing the application of such chemical structures in polymer science (Alkarekshi et al., 2013).

Synthesis of Substituted Pyridines

A novel approach to synthesizing 6-substituted 2-phenacylpyridines demonstrated the versatility of pyridine derivatives in organic synthesis. This research contributes to the development of new synthetic methodologies that can be applied in pharmaceuticals, agrochemicals, and material science (Le et al., 2016).

Luminescent Metal Complexes

Studies on the fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine with metal ions like Zn(2+) and Cu(2+) unveiled the potential of such complexes in sensing, imaging, and optoelectronic applications. The improved solubility in organic and aqueous solvents broadens the application range of these materials in scientific and industrial domains (Liang et al., 2009).

Regioselective Synthesis Techniques

Research into the regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides in acetonitrile highlighted innovative approaches in organic synthesis. These techniques facilitate the efficient production of complex organic molecules, which is crucial for drug development and the synthesis of natural products (Raminelli et al., 2006).

Future Directions

properties

IUPAC Name |

2-[6-[2-(trifluoromethyl)phenyl]pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2/c15-14(16,17)12-6-2-1-5-11(12)13-7-3-4-10(19-13)8-9-18/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJYPWVLIMBDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=N2)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene](/img/structure/B1459658.png)

![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)

![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)